molecular formula C13H28O2Si B14265280 Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)- CAS No. 204381-35-1

Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-

Cat. No.: B14265280
CAS No.: 204381-35-1
M. Wt: 244.44 g/mol
InChI Key: YYUHTNZJZPWXNE-LBPRGKRZSA-N
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Description

Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-: is an organic compound with the molecular formula C13H28O2Si It is a derivative of heptanal, where the hydroxyl group is replaced by a tert-butyl(dimethyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)- typically involves the protection of the hydroxyl group in heptanal using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:

Heptanal+tert-butyl(dimethyl)silyl chlorideHeptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-\text{Heptanal} + \text{tert-butyl(dimethyl)silyl chloride} \rightarrow \text{Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-} Heptanal+tert-butyl(dimethyl)silyl chloride→Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary alcohols.

    Substitution: Various substituted silyl ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a protecting group for hydroxyl functionalities in organic synthesis.
  • Intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

  • Potential use in the development of pharmaceuticals where protection of hydroxyl groups is necessary during multi-step synthesis.

Industry:

  • Utilized in the production of specialty chemicals and materials where specific functional group protection is required.

Mechanism of Action

The mechanism by which Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)- exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step organic syntheses where selective reactivity is required.

Comparison with Similar Compounds

    Heptanal: The parent compound without the silyl ether protection.

    Hexanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-: A similar compound with one less carbon in the alkyl chain.

    Octanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-: A similar compound with one more carbon in the alkyl chain.

Uniqueness: Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)- is unique due to its specific chain length and the presence of the silyl ether group, which provides distinct steric and electronic properties. This makes it particularly useful in synthetic applications where selective protection and reactivity are required.

Properties

CAS No.

204381-35-1

Molecular Formula

C13H28O2Si

Molecular Weight

244.44 g/mol

IUPAC Name

(5S)-5-[tert-butyl(dimethyl)silyl]oxyheptanal

InChI

InChI=1S/C13H28O2Si/c1-7-12(10-8-9-11-14)15-16(5,6)13(2,3)4/h11-12H,7-10H2,1-6H3/t12-/m0/s1

InChI Key

YYUHTNZJZPWXNE-LBPRGKRZSA-N

Isomeric SMILES

CC[C@@H](CCCC=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCC(CCCC=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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